molecular formula C15H18 B12552246 (Non-1-en-3-yn-1-yl)benzene CAS No. 172368-35-3

(Non-1-en-3-yn-1-yl)benzene

Cat. No.: B12552246
CAS No.: 172368-35-3
M. Wt: 198.30 g/mol
InChI Key: NUTVAFWFYDMCDV-UHFFFAOYSA-N
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Description

(Non-1-en-3-yn-1-yl)benzene is an organic compound characterized by the presence of both an alkene and an alkyne group attached to a benzene ring. This unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Non-1-en-3-yn-1-yl)benzene typically involves the coupling of a benzene derivative with an alkyne and an alkene. One common method is the Sonogashira coupling reaction, where a halogenated benzene reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Non-1-en-3-yn-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often employed.

    Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

(Non-1-en-3-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Non-1-en-3-yn-1-yl)benzene depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with nucleophiles or electrophiles due to the presence of reactive alkyne and alkene groups.

Comparison with Similar Compounds

Similar Compounds

    (Non-1-en-3-yn-1-yl)benzene: Unique due to the presence of both an alkene and an alkyne group.

    Phenylacetylene: Contains an alkyne group attached to a benzene ring but lacks the alkene group.

    Styrene: Contains an alkene group attached to a benzene ring but lacks the alkyne group.

Uniqueness

This compound is unique because it combines the reactivity of both alkenes and alkynes with the stability of the benzene ring. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with compounds containing only one type of unsaturation.

Properties

CAS No.

172368-35-3

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

non-1-en-3-ynylbenzene

InChI

InChI=1S/C15H18/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8-14H,2-5H2,1H3

InChI Key

NUTVAFWFYDMCDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC=CC1=CC=CC=C1

Origin of Product

United States

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